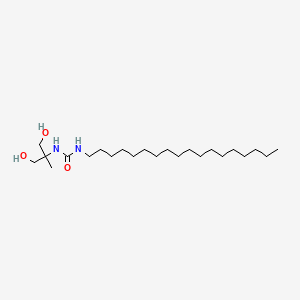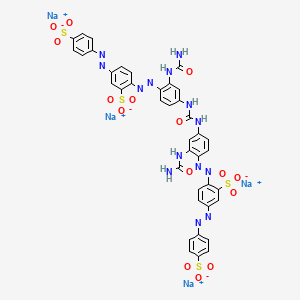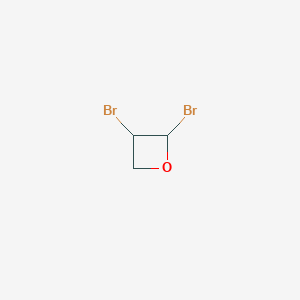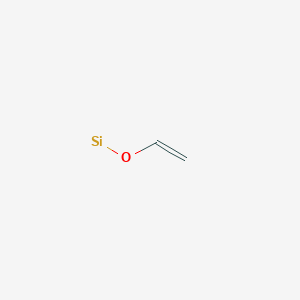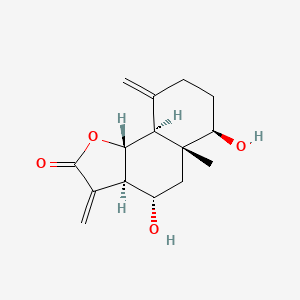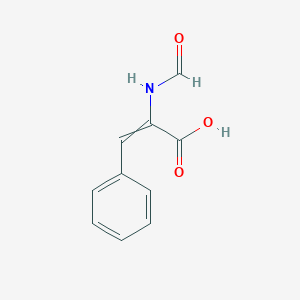
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the guanidine family Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the quinoline ring through a Skraup synthesis.
Step 2: Introduction of the thiazole ring via a Hantzsch thiazole synthesis.
Step 3: Coupling of the quinoline and thiazole rings with a guanidine derivative under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline or thiazole derivatives, while reduction may produce simpler guanidine compounds.
Aplicaciones Científicas De Investigación
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Other guanidine compounds with different substituents.
Quinoline derivatives: Compounds with variations in the quinoline ring.
Thiazole derivatives: Compounds with different functional groups on the thiazole ring.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is unique due to its combination of quinoline and thiazole rings, which may confer distinct chemical and biological properties compared to other guanidine derivatives.
Propiedades
Número CAS |
72041-89-5 |
|---|---|
Fórmula molecular |
C17H19N5S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-tert-butyl-1-quinolin-2-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-18-10-11-23-16)20-14-9-8-12-6-4-5-7-13(12)19-14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
Clave InChI |
GOIROQRYJCEHRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=C(NC1=NC2=CC=CC=C2C=C1)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


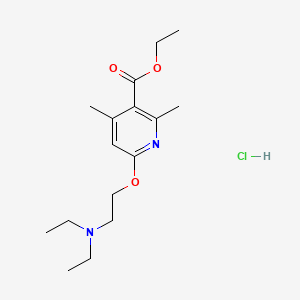
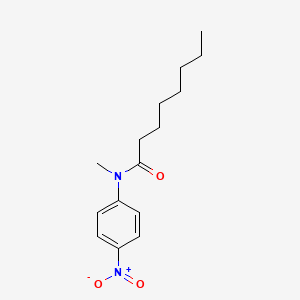
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
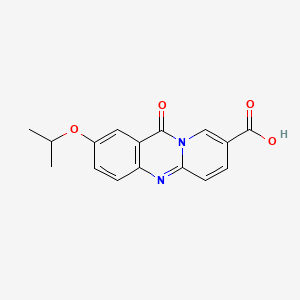
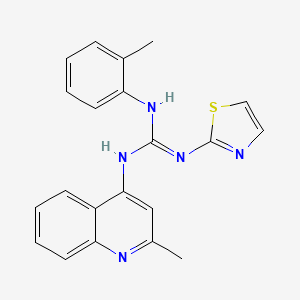
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
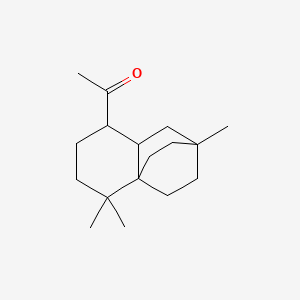
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
